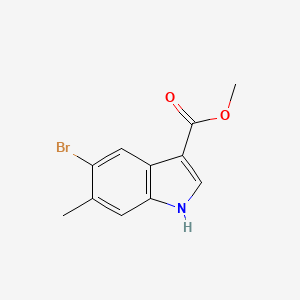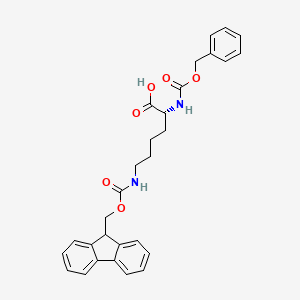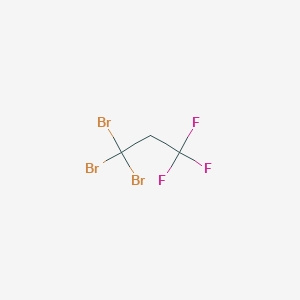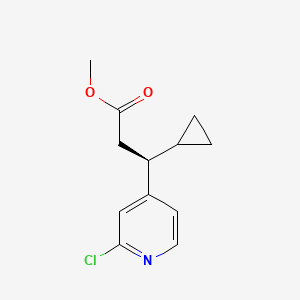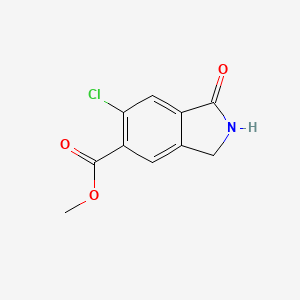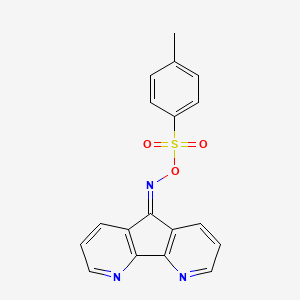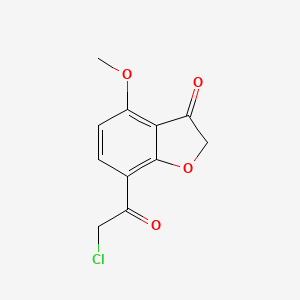
7-(2-Chloroacetyl)-4-methoxy-2,3-dihydro-1-benzofuran-3-one
Overview
Description
Chloroacetyl isocyanate, a compound that shares the chloroacetyl group with your compound, is used as a laboratory chemical . It’s considered hazardous, with risks including skin and eye damage, respiratory irritation, and toxicity if swallowed .
Synthesis Analysis
While specific synthesis methods for your compound aren’t available, similar compounds such as pyrrolidine derivatives have been synthesized using various strategies, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Chemical Reactions Analysis
Cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . They can act as both N- and C-nucleophiles, and their reactions with various reactants are used in the synthesis of a variety of polyfunctional heterocyclic compounds .Scientific Research Applications
Synthesis and Biological Applications
Novel Benzofurans and Their Cytotoxic Activity
Research has shown the isolation of new benzofurans from the seeds of Styrax perkinsiae, which exhibited cytotoxic activity against breast cancer cell lines MCF-7 and MDA-MB-231 (Qi-Lin Li et al., 2005). This underscores the potential of benzofuran derivatives in the development of anticancer agents.
Material Science - Dielectric and Thermal Properties
The synthesis of a methacrylate polymer bearing a chalcone side group, including a benzofuran derivative, was studied for its dielectric and thermal properties. The polymer demonstrated variable dielectric constants and loss with temperature, indicating its potential application in electronic materials (T. Çelik & M. Coskun, 2018).
β-Amyloid Aggregation Inhibition
A specific benzofuran derivative was synthesized and identified as a potent β-amyloid aggregation inhibitor, suggesting its application in Alzheimer's disease research and therapy (H. Choi et al., 2003).
Polymer Science
- Copolymers of Benzofuryl Methylmethacrylate: The synthesis and characterization of copolymers made from 7-methoxy-2-acetyl benzofuryl methylmethacrylate with styrene were explored. The study delved into the copolymers' reactivity ratios and thermal properties, highlighting the versatile applications of such materials in creating polymers with tailored properties (Z. Ilter et al., 2015).
Chemical Synthesis and Mechanism Studies
- Mechanism of Reactions with Lead(IV) Acetate: The reactions of benzopyrans with lead(IV) acetate have been studied, leading to the synthesis of various benzofuran derivatives. These studies are crucial for understanding the reaction mechanisms and pathways in organic synthesis, providing a foundation for further chemical research (Kazu Kurosawa et al., 1980).
Additional Cytotoxic Compounds
- Cytotoxic Neolignans from Persea obovatifolia: Research identified additional cytotoxic neolignans in Persea obovatifolia, including compounds with benzofuran elements. These compounds showed significant cytotoxic activities against various cancer cell lines, indicating the therapeutic potential of benzofuran derivatives in cancer treatment (I. Tsai et al., 1998).
Safety And Hazards
Future Directions
While specific future directions for your compound aren’t available, research into similar compounds is ongoing. For example, pyrimidone derivatives have been studied as potential inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, a new treatment option for malaria . Additionally, chromenylurea and chromanylurea derivatives have been evaluated as anti-TNF-α agents that target the p38 MAPK pathway .
properties
IUPAC Name |
7-(2-chloroacetyl)-4-methoxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO4/c1-15-9-3-2-6(7(13)4-12)11-10(9)8(14)5-16-11/h2-3H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGLLURJBWACGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=O)COC2=C(C=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chloroacetyl)-4-methoxy-2,3-dihydro-1-benzofuran-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



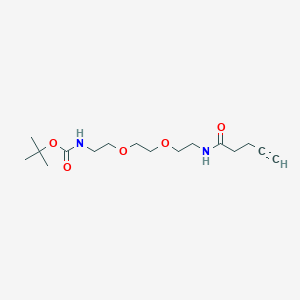
![1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene](/img/structure/B1434557.png)
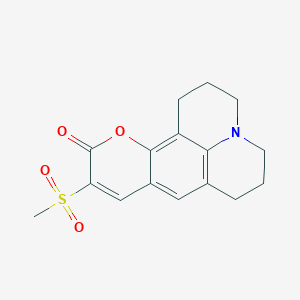
![1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1434560.png)
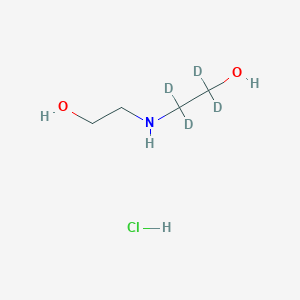
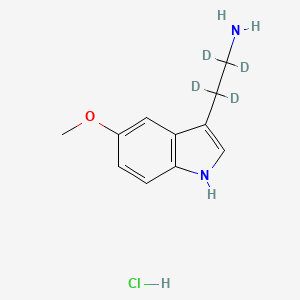
![1',2'-Dihydrospiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4-dione](/img/structure/B1434564.png)
![Cyclopenta[fg]tetracene-1,2-dione](/img/structure/B1434565.png)
